N'-Oleoyl-N,N-diethylethylenediamine

Vue d'ensemble

Description

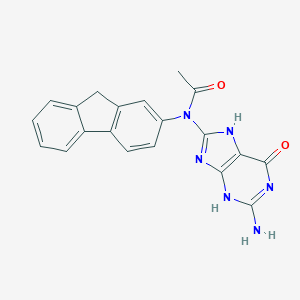

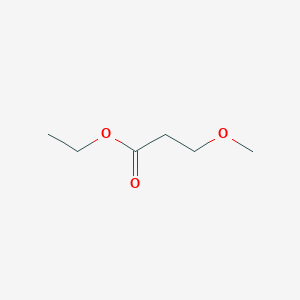

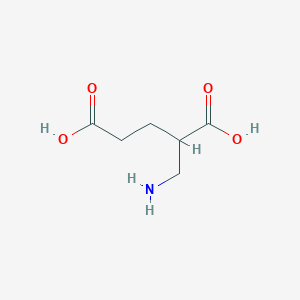

“N’-Oleoyl-N,N-diethylethylenediamine” is a chemical compound with the linear formula C24H48N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N’-Oleoyl-N,N-diethylethylenediamine” is represented by the InChI code1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13- . The molecular weight of the compound is 380.66 . Physical And Chemical Properties Analysis

“N’-Oleoyl-N,N-diethylethylenediamine” is a clear liquid that ranges in color from yellow to amber to dark purple . It has a density of 0.89 and a refractive index between 1.4710 and 1.4750 .Applications De Recherche Scientifique

Application Summary

“N’-Oleoyl-N,N-diethylethylenediamine” is used in the synthesis of asymmetric ethylenediamine derivatives . These derivatives are important intermediates in a variety of fields such as surfactants, pesticides, and pharmaceuticals .

Methods of Application

The synthesis of these derivatives is achieved through the ring-opening reaction of aziridine with alkylamines over a series of ion-exchange resins . Among these catalysts, D001-CC exhibited excellent catalytic performance . The reaction parameters, such as reaction time, molar ratio, reaction temperature, and catalyst loading, were also optimized .

Results or Outcomes

The selectivity of N,N-diethylethylenediamine mainly depended on the acidity and S_BET of the resins . Strong Brönsted acid sites played an important role in the conversion of aziridine, and the distribution of acid sites on the catalyst had a significant effect on the selectivity of N,N-diethylethylenediamine . N,N-diethylethylenediamine was obtained in an excellent yield of 97% . Furthermore, D001-CC was efficiently recycled five times by simple treatment with large amounts of deionized water and mineral acid .

Medical Imaging

Application Summary

N,N-diethylethylenediamine has been used in the development of melanin-targeted PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging agents for melanoma .

Methods of Application

The compound is used in the synthesis of imaging agents that target melanin, a pigment that is overexpressed in melanoma cells . The imaging agents are designed to bind to melanin, allowing for the detection and imaging of melanoma tumors .

Results or Outcomes

The use of N,N-diethylethylenediamine in the synthesis of these imaging agents has contributed to advancements in the early detection and diagnosis of melanoma . This has potential implications for improving patient prognosis and treatment outcomes .

Oligonucleotide Synthesis

Application Summary

N,N-diethylethylenediamine has been used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides .

Methods of Application

The compound is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These molecules are synthesized by the oxidative amidation of hydrogen phosphonate diesters .

Results or Outcomes

The use of N,N-diethylethylenediamine in the synthesis of these oligonucleotides has contributed to advancements in the field of genetic research and biotechnology . This has potential implications for improving our understanding of genetic diseases and the development of new therapeutic strategies .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes. It is also flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-N-[2-(diethylamino)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBDRIEINNXNW-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Oleoyl-N,N-diethylethylenediamine | |

CAS RN |

13282-67-2 | |

| Record name | 9-Octadecenamide, (Z)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-N'-oleoylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.